molecular formula C10H10N2O3 B1459675 4-(1,3-Dioxolan-2-yl)-7-aza-2-oxindole CAS No. 1260381-27-8

4-(1,3-Dioxolan-2-yl)-7-aza-2-oxindole

Katalognummer: B1459675
CAS-Nummer: 1260381-27-8
Molekulargewicht: 206.2 g/mol
InChI-Schlüssel: IDGLTRGVFVSFMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxolan-2-yl)-7-aza-2-oxindole is a synthetically designed oxindole derivative intended for research and development purposes. This compound features a 7-aza-2-oxindole core, a privileged scaffold in medicinal chemistry, which is bioisosteric to ubiquitous indoles and oxindoles found in biologically active molecules . The incorporation of a nitrogen atom in the aromatic ring can enhance aqueous solubility and improve overall physicochemical and pharmacokinetic properties compared to its oxindole or indole counterparts, making it a valuable scaffold for drug discovery . The 1,3-dioxolane moiety at the 4-position acts as a protected aldehyde or ketone functional group, a common strategy in synthetic organic chemistry to mask a carbonyl and alter the compound's reactivity or polarity during multi-step synthesis . The 7-azaindole structural framework is recognized for its ability to form key hydrogen bonds with the hinge region of various protein kinases, mimicking the interactions of the natural substrate ATP . Researchers may find this compound particularly useful as a key synthetic intermediate or as a core building block for developing novel small-molecule inhibitors. Potential research applications include investigating new anti-inflammatory agents, given that related indole-2-one and 7-aza-2-oxindole derivatives have shown inhibitory activity against pro-inflammatory cytokine release in models of sepsis . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

CAS-Nummer

1260381-27-8

Molekularformel

C10H10N2O3

Molekulargewicht

206.2 g/mol

IUPAC-Name

4-(1,3-dioxolan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C10H10N2O3/c13-8-5-7-6(10-14-3-4-15-10)1-2-11-9(7)12-8/h1-2,10H,3-5H2,(H,11,12,13)

InChI-Schlüssel

IDGLTRGVFVSFMJ-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=C3CC(=O)NC3=NC=C2

Kanonische SMILES

C1COC(O1)C2=C3CC(=O)NC3=NC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline

Structural Similarities and Differences :

  • Core Structure: The quinoline core (aromatic bicyclic system) contrasts with the oxindole’s lactam-containing bicyclic framework.
  • Substituents: Both compounds share a 1,3-dioxolane ring, but the quinoline derivative includes a hydrazino group and methyl substituent at the 7-position .
  • Hydrogen Bonding: The quinoline derivative exhibits intramolecular N–H···O and N–H···N bonds, stabilizing its conformation .

Physicochemical Properties :

  • Solubility: The dioxolane ring in both compounds improves hydrophilicity compared to non-functionalized analogs.
  • Crystallinity: The quinoline derivative crystallizes in extended chains via intermolecular N–H···O bonds . The oxindole’s crystal packing could differ due to its lactam oxygen and 7-aza group.

Thiazolidinone Derivatives (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides)

Structural Similarities and Differences :

  • Core Structure: Thiazolidinones feature a five-membered ring with sulfur and nitrogen, distinct from the oxindole’s fused benzopyrrolidone.
  • Functional Groups: The thiazolidinone derivatives include coumarin-linked acetamide groups, while the oxindole’s dioxolane and 7-aza substitutions prioritize hydrogen-bonding and solubility .

Pramiconazole

Structural Similarities and Differences :

  • Core Structure : Pramiconazole is a triazole antifungal agent with a 1,3-dioxolane ring connected to a difluorophenyl group .

Data Table: Key Features of Compared Compounds

Compound Core Structure Key Substituents Synthesis Highlights Reported Bioactivity
4-(1,3-Dioxolan-2-yl)-7-aza-2-oxindole Oxindole (benzopyrrolidone) 4-(1,3-Dioxolane), 7-aza Likely cyclization/hydrazine routes (inferred) Potential kinase inhibition (inferred)
3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline Quinoline 2-Hydrazino, 7-methyl, 1,3-dioxolane Hydrazine hydrate in ethanol Anticancer (inferred from quinoline analogs)
Thiazolidinone derivatives Thiazolidinone Coumarin-linked acetamide ZnCl₂/mercaptoacetic acid reflux Antimicrobial, anti-inflammatory
Pramiconazole Triazole 1,3-Dioxolane, difluorophenyl Multi-step modular synthesis Antifungal

Research Implications and Challenges

  • Synthetic Challenges : The oxindole’s lactam ring may require protection during dioxolane installation to prevent ring-opening.
  • Biological Evaluation: Comparative studies with quinoline and thiazolidinone derivatives could clarify the impact of the dioxolane and 7-aza groups on target selectivity.
  • Crystallography: Structural analysis using programs like SHELXL could resolve hydrogen-bonding patterns and conformational stability, as seen in the quinoline derivative .

Vorbereitungsmethoden

Stereoselective Formation via Hypervalent Iodine-Mediated Oxidation

A key method for preparing substituted 1,3-dioxolanes involves a three-component condensation of an alkene, a carboxylic acid, and a silyl enol ether under hypervalent iodine oxidation conditions. This approach generates a 1,3-dioxolan-2-yl cation intermediate that is stereospecifically trapped by the nucleophile to form the dioxolane ring.

  • Reaction Conditions:

    • Alkene substrate (e.g., cis-4-octene)
    • Carboxylic acid (e.g., acetic acid)
    • Silyl enol ether (e.g., dimethyl ketene silyl acetal)
    • Oxidant: (diacetoxyiodo)benzene
    • Catalyst: Boron trifluoride diethyl etherate
    • Solvent: Dichloromethane
    • Temperature: Initiation at −80 °C, warmed to −40 °C for nucleophile addition
  • Outcome:

    • Formation of dioxolane products as single diastereomers with meso or racemic configurations depending on substrate stereochemistry.
    • Yields up to 62% under optimized conditions.
    • Stereoselectivity controlled by oxidative formation of the dioxolan-2-yl cation and nucleophilic trapping at the 2-position of the ring.
  • Notes:

    • Primary and secondary aliphatic carboxylic acids and benzoic acid are effective nucleophiles.
    • Tertiary carboxylic acids tend to give ring-opening oxidation products rather than stable dioxolanes.
    • The method allows for the incorporation of various substituents on the dioxolane ring by changing the carboxylic acid and silyl enol ether components.
Entry Alkene Substrate Carboxylic Acid Silyl Enol Ether Temperature (°C) Yield (%) Stereochemistry
1 cis-4-octene Acetic acid Dimethyl ketene methyl trimethylsilyl acetal −80 to −40 62 meso (C_s symmetry)
2 Styrenes Benzoic acid Various −80 to −40 Moderate trans configuration
3 Cycloalkenes Propanoic acid Various −80 to −40 Moderate trans configuration

Table 1: Representative conditions and outcomes for stereoselective 1,3-dioxolane formation via hypervalent iodine oxidation

Integration onto the 7-aza-2-oxindole Core

The 7-aza-2-oxindole scaffold can be functionalized at the 4-position to bear the 1,3-dioxolan-2-yl substituent by leveraging nucleophilic substitution or cycloaddition strategies:

Late-Stage Functionalization via Iodo-Substituted Intermediates

  • A method involving condensation of 2-hydrazinylpyrimidines with iodoalkynones followed by Diels-Alder/retro-Diels-Alder cyclization has been reported for preparing highly functionalized azaindazole derivatives. This method preserves halide functional handles for further substitution, which could be adapted for introducing dioxolane rings at specific positions on aza-oxindole scaffolds.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield/Selectivity Notes
Hypervalent iodine-mediated oxidation Alkene, carboxylic acid, silyl enol ether, PhI(OAc)2, BF3·OEt2, DCM, low temp Up to 62%, high stereoselectivity Effective for stereoselective 1,3-dioxolane formation
Multicomponent [3+2] cycloaddition Isatin derivatives, α,β-unsaturated ketones, azomethine ylides, MeOH, reflux Up to 75%, regio- and diastereoselective Provides spirooxindole analogs with oxygen heterocycles
Condensation/Diels-Alder cyclization 2-Hydrazinylpyrimidines, iodoalkynones Moderate to high Allows late-stage functionalization of azaindazoles
Pd-catalyzed enantioselective allylic substitution Pd catalyst, chiral ligands (PHOX, DACH), allylic substrates High dr and ee (up to 99% ee) Potential for chiral aza-oxindole derivatives with dioxolane substituents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,3-Dioxolan-2-yl)-7-aza-2-oxindole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) formation of the 1,3-dioxolane ring via condensation of ethylene glycol with a ketone or aldehyde precursor under acid catalysis (e.g., p-toluenesulfonic acid, PTSA) in tetrahydrofuran (THF), followed by (2) cyclization to form the 7-aza-2-oxindole core. Key parameters include temperature control (reflux at 130–140°C for 12–24 hours) and stoichiometric ratios of reagents. Optimization can be guided by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., 5–10 mol% PTSA) to minimize side products .

Q. How should researchers interpret and validate spectroscopic data (NMR, MS) for this compound?

  • Methodological Answer :

  • 1H-NMR : Expect signals for the dioxolane ring protons (δ 3.51–5.77 ppm) and aromatic protons from the oxindole moiety (δ 7.39–8.46 ppm). Splitting patterns (e.g., doublets for vicinal protons) should align with the proposed structure.
  • MS : The molecular ion peak ([M+H]+) should correspond to the calculated molecular weight (e.g., m/z 202 for analogs like 4-(1,3-dioxolan-2-yl)quinoline). Validate with high-resolution mass spectrometry (HRMS) for exact mass matching (±5 ppm error).
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 71.63%, H: 5.51%, N: 6.96% for similar compounds) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., Flack parameter vs. x parameter) be resolved during structural refinement of this compound?

  • Methodological Answer : For enantiomorph-polarity estimation in X-ray crystallography:

  • Use SHELXL for refinement, but critically evaluate the Flack parameter (η), which may produce over-precise or false chirality indications in near-centrosymmetric structures.
  • Compare with the alternative x parameter (based on twin-component scattering), which converges faster and avoids false chirality signals. Validate results by cross-checking with density functional theory (DFT)-optimized molecular geometries .

Q. What strategies are effective in addressing contradictory spectroscopic and crystallographic data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Step 1 : Re-examine sample purity (e.g., via HPLC) to rule out polymorphic or solvate forms.
  • Step 2 : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the dioxolane moiety) that may explain discrepancies.
  • Step 3 : Perform complementary analyses, such as IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹ for oxindole) or solid-state NMR, to reconcile solution- and solid-state data .

Q. How can researchers design and synthesize structural analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace the 7-aza group with other heterocycles (e.g., pyrrolidine) or vary the dioxolane substituents (e.g., methyl or aryl groups) to probe steric/electronic effects.
  • Synthetic Routes : Adapt protocols from quinolone derivatives (e.g., Suzuki-Miyaura cross-coupling for introducing aryl groups) or employ reductive amination for nitrogen-containing analogs.
  • Validation : Characterize analogs using X-ray crystallography (SHELXD for structure solution) and compare bioactivity profiles in assays relevant to the target application (e.g., kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.